molecular formula C24H23BrN2O2S B11670000 2-{[(4-bromophenyl)carbonyl]amino}-N-(2,4-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(4-bromophenyl)carbonyl]amino}-N-(2,4-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11670000
M. Wt: 483.4 g/mol
InChI Key: RMEHGPBTDMHKOU-UHFFFAOYSA-N
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Description

2-(4-BROMOBENZAMIDO)-N-(2,4-DIMETHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOBENZAMIDO)-N-(2,4-DIMETHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene precursors.

    Introduction of the Amido Group: The amido group can be introduced via amide coupling reactions using appropriate amines and carboxylic acids.

    Bromination: The bromine atom can be introduced through electrophilic aromatic substitution reactions using brominating agents like bromine or N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions could target the amido or carboxamide groups.

    Substitution: The bromine atom makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could replace the bromine atom with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, benzothiophene derivatives are often explored for their potential as therapeutic agents. This compound might exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(4-BROMOBENZAMIDO)-N-(2,4-DIMETHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE would depend on its specific biological target. Generally, benzothiophene derivatives might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorobenzamido)-N-(2,4-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • 2-(4-Methylbenzamido)-N-(2,4-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

The presence of the bromine atom in 2-(4-BROMOBENZAMIDO)-N-(2,4-DIMETHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE might confer unique reactivity and biological activity compared to its analogs. Bromine atoms can influence the compound’s electronic properties and its interactions with biological targets.

Properties

Molecular Formula

C24H23BrN2O2S

Molecular Weight

483.4 g/mol

IUPAC Name

2-[(4-bromobenzoyl)amino]-N-(2,4-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C24H23BrN2O2S/c1-14-7-12-19(15(2)13-14)26-23(29)21-18-5-3-4-6-20(18)30-24(21)27-22(28)16-8-10-17(25)11-9-16/h7-13H,3-6H2,1-2H3,(H,26,29)(H,27,28)

InChI Key

RMEHGPBTDMHKOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=C(C=C4)Br)C

Origin of Product

United States

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